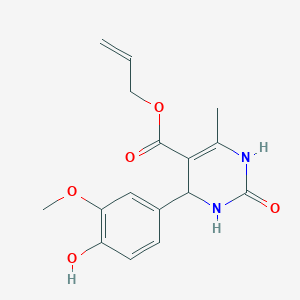

Prop-2-en-1-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Prop-2-en-1-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name |

prop-2-enyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-4-7-23-15(20)13-9(2)17-16(21)18-14(13)10-5-6-11(19)12(8-10)22-3/h4-6,8,14,19H,1,7H2,2-3H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOYENBAJJKRMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385905 | |

| Record name | BAS 00381663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5477-51-0 | |

| Record name | BAS 00381663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic synthesis. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with urea under acidic conditions to form the tetrahydropyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Prop-2-en-1-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential therapeutic applications:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammatory responses.

- Antioxidant Activity : Its structure suggests that it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

- Cancer Treatment : Preliminary studies have explored its efficacy as an anticancer agent by targeting specific cellular pathways involved in tumor growth and metastasis.

Material Science

In addition to its biological applications, this compound is also being investigated for its utility in material science:

- Polymer Development : Its unique structure allows for incorporation into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Coatings : The compound can be used in coatings that require specific chemical resistance or protective properties due to its stable chemical structure.

Case Studies

Several studies have documented the applications of this compound:

- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced inflammation in animal models by inhibiting COX enzymes .

- Antioxidant Activity Research : Another study highlighted its potential as an antioxidant agent through various assays measuring free radical scavenging activity .

- Material Properties Enhancement : Research indicated that incorporating this compound into polymer blends improved thermal stability and mechanical strength compared to standard polymers .

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the compound.

Ethyl acetoacetate: Another precursor used in the synthesis.

Urea: Used in the cyclization step to form the tetrahydropyrimidine ring.

Uniqueness

Prop-2-en-1-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry .

Biological Activity

Prop-2-en-1-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization with urea under acidic conditions. This multi-step synthetic route allows for the formation of the tetrahydropyrimidine ring, which is crucial for its biological activity .

Biological Activities

The biological activity of this compound has been investigated across various studies, revealing a broad spectrum of pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antibacterial and antifungal properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi .

Anticancer Properties

The compound has demonstrated promising anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including prostate (DU145), cervical (HeLa), and lung adenocarcinoma (A549) cells. The mechanism involves the inhibition of topoisomerase II, a critical enzyme for DNA replication and repair .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a possible therapeutic role in treating inflammatory diseases .

Other Biological Activities

Additional studies highlight other pharmacological activities such as:

- Antiviral : Potential against viral infections.

- Antidiabetic : Effects on glucose metabolism.

- Analgesic : Pain relief properties.

These activities are linked to the compound's ability to modulate various biochemical pathways .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

- Anticancer Study : A study evaluated the cytotoxic effects of the compound on human cancer cell lines using an MTT assay. Results showed IC50 values in the low micromolar range, indicating potent antiproliferative effects compared to standard chemotherapeutics like etoposide .

- Antimicrobial Activity : A series of tests against common pathogens revealed that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Candida albicans .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes and DNA replication.

- Receptor Modulation : It may also interact with various receptors that regulate cellular signaling pathways related to growth and inflammation.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this tetrahydropyrimidine derivative?

The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde), a β-keto ester (e.g., allyl acetoacetate for the allyl ester group), and a urea/thiourea derivative. Acid catalysts like HCl or Lewis acids (e.g., Yb(OTf)₃) are used under reflux in ethanol or acetonitrile. Post-synthesis purification involves recrystallization from ethanol or column chromatography . Key optimization parameters include reaction time (12–24 hrs), temperature (80–100°C), and molar ratios (1:1:1.2 for aldehyde:keto ester:urea).

Q. How is the compound characterized structurally, and what spectroscopic markers are critical?

- 1H NMR : Look for the tetrahydropyrimidine NH signal (δ 9.2–10.5 ppm, broad), the methoxy group (δ 3.7–3.9 ppm, singlet), and allyl protons (δ 4.5–5.3 ppm, multiplet).

- 13C NMR : Carbonyl carbons (C=O at δ 165–175 ppm) and the tetrahydropyrimidine ring carbons (δ 50–60 ppm).

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O–H (3250–3450 cm⁻¹).

- X-ray crystallography (e.g., SHELXL refinement) confirms the chair conformation of the tetrahydropyrimidine ring and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Use standardized protocols for antibacterial activity (e.g., agar diffusion, MIC determination against S. aureus and E. coli), anti-inflammatory assays (COX-2 inhibition), and cytotoxicity screening (MTT assay on cancer cell lines). Ensure purity >95% (HPLC) to avoid confounding results .

Advanced Research Questions

Q. How can crystallographic disorder in the allyl group be resolved during structural refinement?

Disorder arises due to the allyl group’s rotational flexibility. In SHELXL, apply isotropic displacement parameter restraints (ISOR) and geometric constraints (SAME) to overlapping atoms. Use PART instructions to model alternate conformations. Validate with residual density maps (e.g., Δ/σ < 0.1) and ensure R-factor convergence (R₁ < 0.05) .

Q. What strategies address regioselectivity challenges during functionalization of the tetrahydropyrimidine core?

Regioselective modifications at C4 or C5 require:

Q. How do hydrogen-bonding patterns influence solubility and stability in crystalline form?

Analyze graph-set motifs (e.g., R₂²(8) for N–H···O bonds) using Mercury or CrystalExplorer. The 4-hydroxyphenyl group forms intramolecular O–H···O bonds, while intermolecular N–H···O interactions create 2D sheets. Solubility is reduced by strong lattice energy; co-crystallization with PEG-400 can enhance it .

Q. How should discrepancies in biological activity data between studies be critically analyzed?

Contradictions may stem from:

- Purity variations : Validate with HPLC (≥95% purity) and elemental analysis.

- Assay conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL for MIC) and solvent controls (DMSO <1% v/v).

- Structural analogs : Compare with ethyl/methyl ester derivatives, as the allyl group’s steric effects may alter binding .

Methodological Notes

- Crystallography : Use SHELX-97 for structure solution and Olex2 for visualization. Refinement parameters: Mo Kα radiation (λ = 0.71073 Å), T = 293 K .

- Synthesis : Optimize yields via microwave-assisted synthesis (30–40% improvement) or ionic liquid solvents .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and share NMR spectra in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.